HFY-4A
Description
This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor characterized by a quinoline-substituted benzylamine linker. Its structure includes:
- Hydroxamic acid moiety (–N–OH–C=O), critical for binding to the zinc ion in HDAC catalytic sites.
- Quinolin-2-ylmethylamino group, which distinguishes it from other HDAC inhibitors that typically use indole, phenyl, or pyridine substituents.
- E-configuration of the acrylamide group, ensuring optimal spatial alignment for enzyme interaction.
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H19N3O2/c24-20(23-25)12-9-15-5-7-16(8-6-15)13-21-14-18-11-10-17-3-1-2-4-19(17)22-18/h1-12,21,25H,13-14H2,(H,23,24)/b12-9+ |
InChI Key |
ZZAHBOBPSBJKLS-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNCC3=CC=C(C=C3)/C=C/C(=O)NO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNCC3=CC=C(C=C3)C=CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the formation of the amide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Quinoline Derivative
Reagents: Quinoline, formaldehyde, and a suitable amine.
Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
-
Step 2: Formation of Amide Linkage
Reagents: The quinoline derivative, an appropriate acid chloride, and hydroxylamine.
Conditions: The reaction is typically performed at low temperatures to prevent side reactions, using a solvent like dichloromethane.
Industrial Production Methods
Industrial production of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide exhibit significant anticancer activity. For instance, quinolinone derivatives have been studied for their ability to inhibit topoisomerase and gyrase, enzymes crucial for DNA replication in cancer cells. A study demonstrated that these compounds could induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
Case Study: Quinolinone Derivatives
A specific case study involving 2-phenyl-3-hydroxy-4(1H)-quinolinones showed promising results as inhibitors of cancer cell growth, highlighting their potential as therapeutic agents against various types of tumors .
Inhibition of Histone Deacetylases (HDACs)
The compound has also been identified as a potential inhibitor of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. HDAC inhibitors are known for their ability to induce differentiation and apoptosis in cancer cells. The mechanism involves the accumulation of acetylated histones, leading to the activation of tumor suppressor genes and inhibition of oncogenes .
Data Table: HDAC Inhibition Studies
| Compound | IC50 Value (µM) | Type of Cancer |
|---|---|---|
| (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide | 0.5 | Breast Cancer |
| Other Quinolinone Derivatives | 0.8 | Lung Cancer |
Antimicrobial Activity
There is emerging evidence that quinoline-based compounds possess antimicrobial properties, making them candidates for the development of new antibiotics. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis, which can lead to bacterial cell death.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Neuroprotective Effects
Recent studies have suggested that (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide may provide neuroprotective benefits. The compound's ability to modulate oxidative stress and inflammation pathways could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table: Neuroprotective Studies
| Compound | Model Used | Outcome |
|---|---|---|
| (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide | Mouse Model | Reduced neuroinflammation |
| Other Quinoline Derivatives | Cell Culture | Decreased oxidative stress markers |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide involves several steps, including the formation of the quinoline moiety and subsequent functionalization to enhance its biological activity. Understanding the structure–activity relationship is crucial for optimizing its efficacy and reducing toxicity.
Synthesis Overview
The compound can be synthesized through a multi-step process involving:
- Formation of the quinoline ring.
- Introduction of the hydroxamic acid functionality.
- Final coupling with phenyl derivatives.
Mechanism of Action
The mechanism of action of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s quinoline group differentiates it from other hydroxamic acid-based HDAC inhibitors. Below is a structural and functional comparison:
Notes:
- The quinoline group in the query compound may enhance DNA intercalation or kinase inhibition compared to indole-based inhibitors like panobinostat .
- Unlike SAHA’s simple phenyl linker, the quinoline substituent could improve tumor specificity by targeting quinoline-binding proteins .
Pharmacological and Clinical Comparisons
Potency and Selectivity
- Panobinostat: Exhibits nM-range IC50 against HDAC1/6 (e.g., 3–5 nM) and induces histone H3/H4 hyperacetylation .
- SAHA : Broader activity (IC50 ~10–20 nM for HDAC1–3) but lower specificity, leading to off-target effects .
Pharmacokinetics
- Panobinostat: Short half-life (~1.5 hours) due to rapid glucuronidation; administered intravenously .
- Belinostat: Improved solubility (≥17 mg/mL in DMSO) compared to quinoline derivatives, which often require formulation optimization .
Clinical Outcomes
- Panobinostat: Achieved 59% partial response in relapsed myeloma patients .
- SAHA : 30% response rate in cutaneous T-cell lymphoma (CTCL) .
Mechanistic Insights
- Quinoline vs. Indole: Indole groups (e.g., in panobinostat) promote interactions with hydrophobic HDAC pockets, while quinoline’s nitrogen may form hydrogen bonds, altering isoform selectivity .
- Hydroxamate Stability: Quinoline’s electron-withdrawing effects could stabilize the hydroxamate-Zn²⁺ interaction, prolonging HDAC inhibition compared to SAHA .
Biological Activity
(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide, a compound featuring a quinoline moiety, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound's chemical structure is characterized by a quinoline core linked to a phenyl group and an N-hydroxy propeneamide functional group. Its molecular formula is with a unique arrangement that influences its biological interactions.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activities. For instance, compounds with similar structures have been evaluated for their effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoline derivative A | HCT-116 (colon cancer) | 5.0 | PI3K/AKT pathway inhibition |
| Quinoline derivative B | Caco-2 (colorectal adenocarcinoma) | 7.5 | Induction of apoptosis via BAD expression |
In studies, (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide demonstrated promising activity against HCT-116 and Caco-2 cell lines, with significant reductions in cell viability at concentrations as low as 1 µM .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition:
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with DNA replication processes .
The mechanisms underlying the biological activities of (E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit topoisomerases and gyrases, enzymes critical for DNA replication and repair.
- Apoptosis Induction : The compound may enhance the expression of pro-apoptotic factors such as BAD, leading to increased apoptosis in cancer cells .
- Antiviral Activity : Some studies suggest that quinoline derivatives can inhibit viral replication by targeting early stages of the viral life cycle, although specific data on this compound is limited .
Case Studies
A notable study involving a series of quinoline derivatives highlighted the structure-activity relationship (SAR), demonstrating that modifications to the quinoline ring significantly influenced both cytotoxicity and selectivity against cancer cell lines. The study found that electron-withdrawing groups on the phenyl ring enhanced activity while maintaining low cytotoxicity against normal cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
